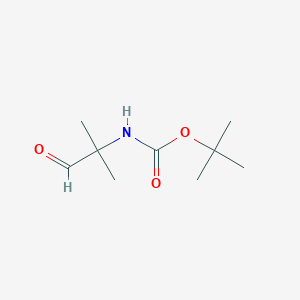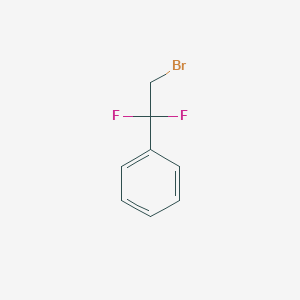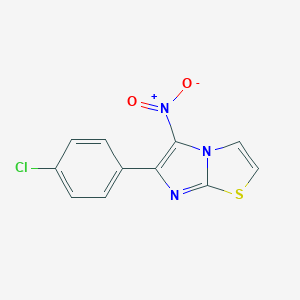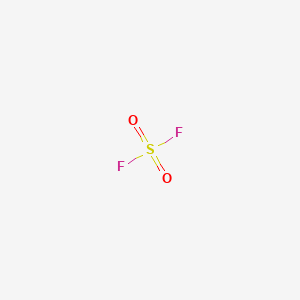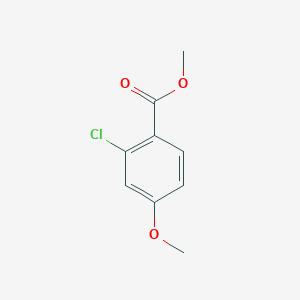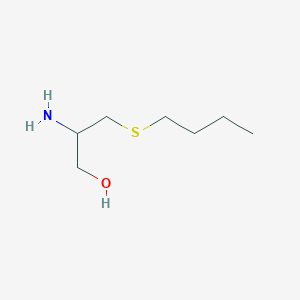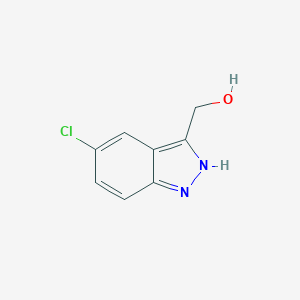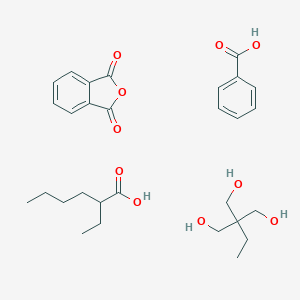
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe is a complex polymeric compound. It is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. This compound is often used in the production of high-performance materials due to its stability and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe typically involves a polymerization reaction. The primary reactants include 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- and 1,3-isobenzofurandione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The polymer is then subjected to various purification processes to remove any unreacted monomers and by-products.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various high-performance materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
作用机制
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe involves its interaction with various molecular targets. The polymer’s unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications. The pathways involved include:
Polymerization: The formation of long polymer chains through the reaction of monomer units.
Cross-linking: The creation of cross-linked networks that enhance the polymer’s mechanical properties.
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in the production of high-performance materials.
Polybutylene terephthalate (PBT): Another polymer with comparable properties and uses.
Uniqueness
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe stands out due to its unique combination of stability, versatility, and mechanical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable material in both scientific research and industrial applications.
属性
CAS 编号 |
103733-68-2 |
|---|---|
分子式 |
C29H40O10 |
分子量 |
548.6 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C8H16O2.C7H6O2.C6H14O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-5H,(H,8,9);7-9H,2-5H2,1H3 |
InChI 键 |
OSGMQQSUMWTQFH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
规范 SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
同义词 |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhexanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



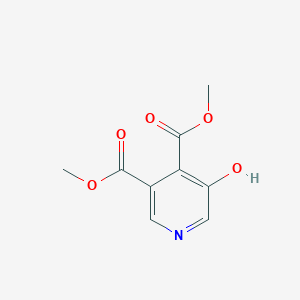
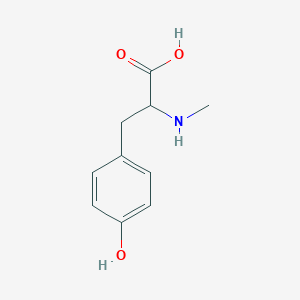
![triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide](/img/structure/B34944.png)
